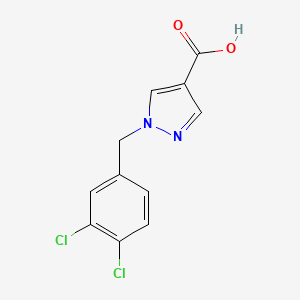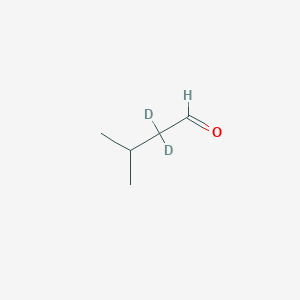
3-Methylbutyraldehyde-2,2-D2
Descripción general
Descripción
3-Methylbutyraldehyde-2,2-D2, also known as Isovaleraldehyde or 3-Methylbutanal, is a deuterated aldehyde . Its hydrogen atoms have been replaced with deuterium atoms . Deuterium is a stable isotope of hydrogen and is often used in the synthesis of deuterated compounds for various analytical and research purposes .
Molecular Structure Analysis
The molecular structure of 3-Methylbutyraldehyde-2,2-D2 is represented by the formula (CH3)2CHCD2CHO . The molecular weight is 88.15 . The exact molecular structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Physical And Chemical Properties Analysis
3-Methylbutyraldehyde-2,2-D2 is a flammable liquid . It should be stored at room temperature and is stable if stored under recommended conditions .
Aplicaciones Científicas De Investigación
Computational Study of Thermal Decomposition
A computational study at the MP2/6-31G(d) level was conducted on the thermal decomposition retro-ene reaction of 2-methylbutyraldehyde. This study, which took place at temperatures ranging from 1110 to 1190 K and a pressure of 1.5 atm, used Transition State Theory to calculate theoretical rate constants, providing insights into the reaction mechanism and kinetics of similar aldehydes (Ruiz et al., 2016).
Catalytic Asymmetric Povarov Reaction
3-Methyl-2-vinylindoles were used in the catalytic asymmetric Povarov reactions, a three-component reaction involving aldehydes and anilines. This provided a method to synthesize chiral indole-derived tetrahydroquinolines with high yield and enantioselectivity, illustrating the utility of similar compounds in organic synthesis (Dai et al., 2016).
Study of Thermochemistry of Compounds
A detailed study was conducted on the thermochemistry of compounds involved in the reactions of similar aldehydes, highlighting the importance of understanding the thermodynamic properties for chemical reactions and synthesis (Ruiz et al., 2016).
Synthesis from Formaldehyde and Isobutyraldehyde
A study on the synthesis of methyl 2,2-dimethyl-3-hydroxypropionate from formaldehyde and isobutyraldehyde through aldol condensation, oxidation, and esterification has been conducted, indicating the potential of similar aldehydes in synthesizing complex organic compounds (Deng, 2003).
Enantioselective Synthesis of Propargylic Amines
A study on the CuBr-catalyzed three-component coupling for the synthesis of chiral propargylamines, involving similar aldehydes, demonstrated a method for achieving high enantiomeric excess and yields in organic synthesis (Fan & Ma, 2013).
Flavor Compound Binding to Myosin
Research on the binding of 3-methylbutyraldehyde to myosin explored how aldehydes interact with proteins, providing insights into the chemistry of flavors and aromas in food science (He et al., 2021).
Biocompatibility in Neural Protection
A study on the derivatives of 3-hydroxybutyric acid, which are structurally related to 3-methylbutyraldehyde, showed potential as neural protective agents, illustrating the biomedical applications of similar compounds (Xiao, Zhao, & Chen, 2007).
Role in Cheese Flavor
Research on 3-methylbutanal, a compound similar to 3-methylbutyraldehyde, highlighted its role in cheese flavor, demonstrating the importance of such compounds in food chemistry and sensory analysis (Afzal et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dideuterio-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657461 | |
| Record name | 3-Methyl(2,2-~2~H_2_)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyraldehyde-2,2-D2 | |
CAS RN |
352431-47-1 | |
| Record name | 3-Methyl(2,2-~2~H_2_)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

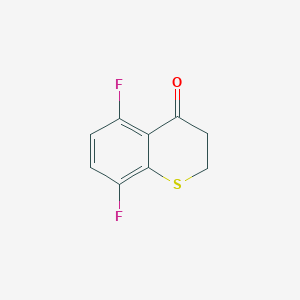
![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)
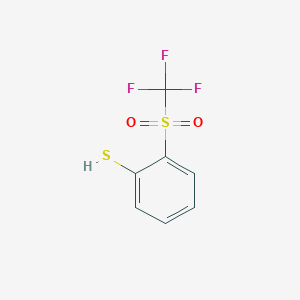
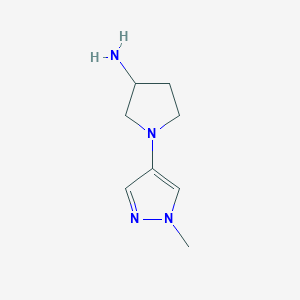
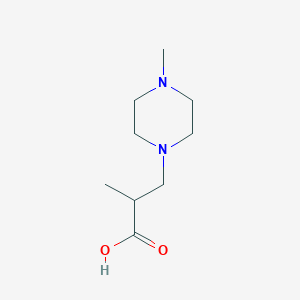
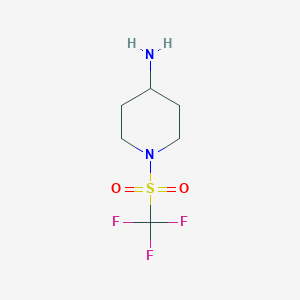
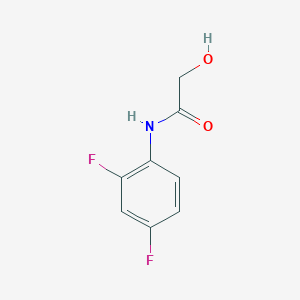
![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)
![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)
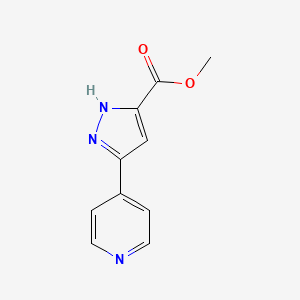
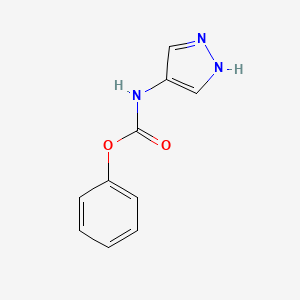
![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)
